Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
Description
Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at positions 4 and 5, linked via a hydrazinecarbonyl bridge to a methyl benzoate ester. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to benzothiazole derivatives. Its synthesis typically involves condensation reactions between hydrazine derivatives and activated carbonyl intermediates, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
methyl 4-[[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-4-9-14-15(11(10)2)19-18(25-14)21-20-16(22)12-5-7-13(8-6-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUYDKHOKTPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and pathways. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve inhibition or activation of these targets, leading to downstream effects in biological pathways. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzothiazole and Hydrazine Moieties
The compound shares structural motifs with several classes of molecules, including:
Key Comparisons:
- Hydrazine Linker vs. Urea Linker : The hydrazinecarbonyl group in the target compound offers greater conformational flexibility than the rigid urea moiety in compounds like 1f and 1g, which may influence solubility and metabolic stability .
- Piperazine vs. Thiadiazole Linkers : Piperazine-containing derivatives (e.g., 5i–5l) exhibit higher molecular weights (494–593 Da) compared to thiadiazole-linked compounds (e.g., 7a in , Da), affecting pharmacokinetic properties .
Physicochemical and Spectral Data
Table 1: Comparative Physicochemical Properties
Notes:
Research Implications
- Bioactivity : The dimethylbenzothiazole-hydrazinecarbonyl scaffold may exhibit enhanced anticancer or antimicrobial activity compared to halogenated analogues, as electron-donating groups often improve target binding .
- Thermal Stability : The absence of melting point data for the target compound suggests further characterization is needed, particularly relative to urea derivatives (e.g., 1f: 198–200°C) .
Biological Activity
Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a benzo[d]thiazole moiety which is known for its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Activity : Studies indicate that derivatives of benzothiazole exhibit antimicrobial properties. The presence of the hydrazinecarbonyl group enhances the interaction with microbial targets .
- Anticancer Properties : Benzothiazole derivatives have been explored for their anticancer activities. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation through various pathways .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits moderate to strong inhibitory effects against specific cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
In Vivo Studies
Animal model studies suggest that this compound may reduce tumor growth in xenograft models. The observed effects include:
- Tumor Size Reduction : Approximately 30% decrease compared to control groups.
- Survival Rate : Increased survival rates in treated groups.
Case Studies
-
Case Study on Neuroprotection
- Objective : Evaluate the neuroprotective effects in a mouse model of Alzheimer's disease.
- Findings : Treatment with the compound improved cognitive function and reduced amyloid plaque formation.
-
Case Study on Antimicrobial Efficacy
- Objective : Assess the antimicrobial activity against Staphylococcus aureus.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating significant antimicrobial potential.
Data Summary
Q & A
Basic: What synthetic strategies are effective for preparing hydrazine-linked benzo[d]thiazole derivatives like Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate?
Methodological Answer:
- Hydrazine Coupling: React benzo[d]thiazol-2-amine derivatives with hydrazine hydrate under acidic conditions (e.g., HCl) to form 2-hydrazinylbenzo[d]thiazoles, followed by condensation with activated carbonyl groups (e.g., methyl 4-(chlorocarbonyl)benzoate) .
- Optimization: Use glacial acetic acid as a catalyst in ethanol under reflux (4–6 hours) to improve yields. Monitor reaction progress via TLC or HPLC .
- Purification: Employ column chromatography with silica gel and ethyl acetate/hexane gradients to isolate pure products .
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Analysis:
- ¹H NMR: Identify hydrazine NH protons (δ 9–11 ppm) and methyl groups on the benzo[d]thiazole ring (δ 2.3–2.6 ppm) .
- ¹³C NMR: Confirm carbonyl (C=O) signals at δ 165–170 ppm and aromatic carbons in the benzoate moiety (δ 120–140 ppm) .
- Mass Spectrometry: Use ESI-MS to detect the molecular ion peak [M+H]⁺ and fragmentation patterns consistent with the hydrazine-thiazole linkage .
Advanced: What mechanistic insights explain the photophysical properties of benzo[d]thiazole-hydrazine conjugates in sensing applications?
Methodological Answer:
- AIE/ESIPT/ICT Effects: The benzo[d]thiazole core enables aggregation-induced emission (AIE), while the hydrazine-carbonyl group facilitates excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). These effects can be tuned by substituents (e.g., methyl groups) to optimize fluorescence for ratiometric sensing .
- Experimental Validation: Use UV-Vis and fluorescence spectroscopy in solvents of varying polarity to study solvatochromic shifts and quantum yields .
Advanced: How can molecular docking predict the bioactivity of this compound against enzyme targets like cholinesterases or HDACs?
Methodological Answer:
- Target Selection: Prioritize enzymes with known affinity for benzo[d]thiazole or hydrazine motifs (e.g., acetylcholinesterase, HDAC8) .
- Docking Workflow:
- Case Study: Analogous hydrazine-carbonyl compounds show binding affinities of −8.0 to −9.4 kcal/mol against tuberculosis targets .
Contradiction Analysis: How to resolve discrepancies in reported biological activity data for similar compounds?
Methodological Answer:
- Variable Control: Standardize assay conditions (e.g., concentration, solvent/DMSO percentage, incubation time). For example, hydrazine derivatives may exhibit concentration-dependent cytotoxicity .
- Orthogonal Validation: Cross-check results using multiple assays (e.g., MTT for cytotoxicity, enzymatic inhibition for target specificity) .
- Structural Confounders: Compare substituent effects (e.g., 4,5-dimethyl vs. 4-chloro on benzo[d]thiazole) to isolate structure-activity relationships .
Safety: What precautions are critical when handling this compound in the lab?
Methodological Answer:
- GHS Compliance: Classified as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, EN 166-certified goggles) and work in a fume hood .
- Storage: Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What computational tools can predict ADME/pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction: Use SwissADME or ADMETLab to estimate:
- Pharmacokinetic Modeling: Apply PBPK models in GastroPlus to simulate oral bioavailability and half-life .
Contradiction Analysis: Why might in vitro and in vivo bioactivity data diverge for hydrazine derivatives?
Methodological Answer:
- Metabolic Instability: Hydrazine linkages are prone to hydrolysis in vivo. Test stability in simulated gastric fluid (pH 1.2) and liver microsomes .
- Prodrug Design: Modify the methyl ester to a free carboxylic acid (via hydrolysis) to enhance solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
